![molecular formula C9H6N4S B066535 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole CAS No. 170862-73-4](/img/structure/B66535.png)
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Additionally, there are numerous future directions for research on this compound that could lead to significant advancements in various fields.
作用機序
The mechanism of action of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole involves the inhibition of specific enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and metastasis. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation and associated symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, it has been found to reduce the production of inflammatory mediators, leading to the reduction of inflammation and associated symptoms. Other effects include the inhibition of bacterial growth and the prevention of viral infection.
実験室実験の利点と制限
One of the significant advantages of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole is its potent activity against various biological targets. This makes it a valuable compound for the development of new drugs and as a research tool in various scientific fields. Additionally, its synthesis method is well-characterized, ensuring the purity and reproducibility of the compound. However, one of the limitations of this compound is its potential toxicity, which must be carefully evaluated in any research application.
将来の方向性
There are numerous future directions for research on 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole. One significant direction is the development of new drugs based on this compound. Its potent anti-cancer, anti-inflammatory, and anti-bacterial activities make it a valuable candidate for the treatment of various diseases. Additionally, further studies could investigate its potential as an anti-viral agent, as well as its use as a fluorescent probe for sensing various biological molecules. Other potential directions include the optimization of its synthesis method and the evaluation of its toxicity in various models.
合成法
The synthesis of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole involves the reaction of 2-mercaptobenzoic acid with sodium azide and copper (I) chloride in the presence of dimethylformamide. This reaction leads to the formation of the desired compound with a yield of up to 85%. This synthesis method has been optimized and characterized in various studies, ensuring the purity and reproducibility of the compound.
科学的研究の応用
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications is in the development of new drugs. This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, it has been investigated for its potential as an anti-viral agent, with promising results. Other potential applications include its use as a fluorescent probe for sensing various biological molecules and as a catalyst in organic reactions.
特性
CAS番号 |
170862-73-4 |
|---|---|
分子式 |
C9H6N4S |
分子量 |
202.24 g/mol |
IUPAC名 |
6-(triazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-8-9(14-6-10-8)5-7(1)13-11-3-4-12-13/h1-6H |
InChIキー |
QAPYOECPMVVBDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N3N=CC=N3)SC=N2 |
正規SMILES |
C1=CC2=C(C=C1N3N=CC=N3)SC=N2 |
同義語 |
Benzothiazole, 6-(2H-1,2,3-triazol-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




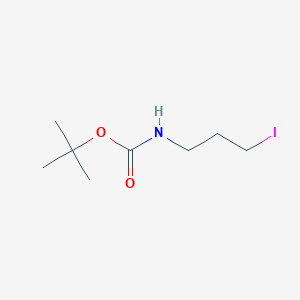



![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
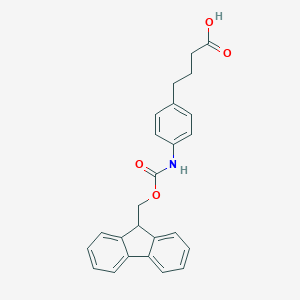
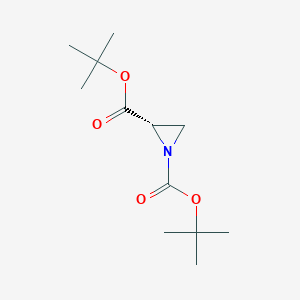
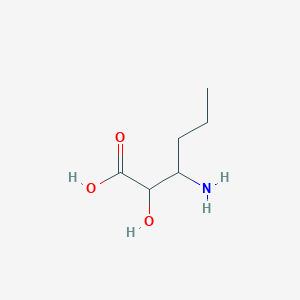

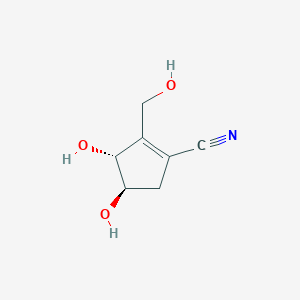
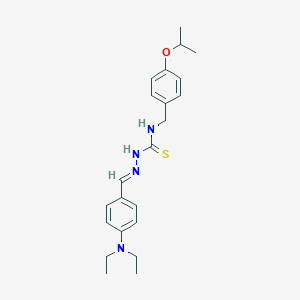
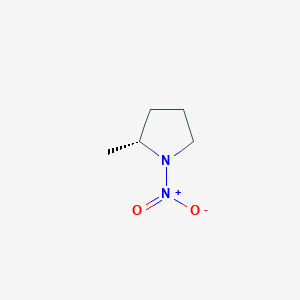
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)